![molecular formula C19H28N2O B5660490 (3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5660490.png)
(3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine
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Overview
Description
The compound "(3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine" represents a class of molecules that have significant importance in synthetic organic chemistry due to their structural complexity and potential for pharmaceutical applications. The synthesis and analysis of this compound involve advanced organic synthesis techniques, molecular structure elucidation, and understanding its chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions that include stereoselective processes to achieve the desired configuration. For example, Fleck et al. (2003) described a stereoselective process for preparing a key intermediate in the preparation of premafloxacin, utilizing asymmetric Michael addition and stereoselective alkylation steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Additionally, Kotian et al. (2005) discussed a practical large-scale synthesis of a pyrrolidinol derivative via asymmetric 1,3-dipolar cycloaddition, highlighting the importance of reaction conditions and catalysts in the synthesis of complex molecules (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by their cyclic amine backbone, which can adopt various conformations depending on the substitution pattern. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are utilized to elucidate the structure and confirm the stereochemistry of synthesized compounds. For instance, He (2012) used X-ray crystallography to determine the structure of a related pyrrolidine derivative, highlighting the significance of structural analysis in the synthesis of complex organic molecules (He, 2012).
Chemical Reactions and Properties
Pyrrolidine derivatives can participate in various chemical reactions, including cycloadditions, Michael reactions, and nitrile anion cyclizations, due to their reactive functional groups. For example, Chung et al. (2005) described a nitrile anion cyclization strategy for synthesizing N-tert-butyl disubstituted pyrrolidines, showcasing the compound's versatility in forming complex structures (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
properties
IUPAC Name |
cyclopentyl-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-8-10-15(11-9-14)17-12-21(13-18(17)20(2)3)19(22)16-6-4-5-7-16/h8-11,16-18H,4-7,12-13H2,1-3H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLTVGUGIVKYDA-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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